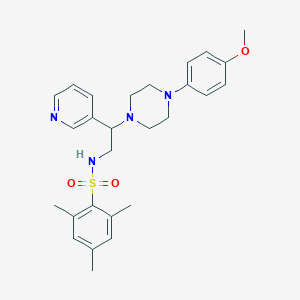

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O3S/c1-20-16-21(2)27(22(3)17-20)35(32,33)29-19-26(23-6-5-11-28-18-23)31-14-12-30(13-15-31)24-7-9-25(34-4)10-8-24/h5-11,16-18,26,29H,12-15,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGZSLOQZLZDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of 4-(4-methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 4-methoxyaniline with piperazine under controlled conditions.

Preparation of 2-(pyridin-3-yl)ethylamine: This intermediate is obtained by the reduction of 3-cyanopyridine using suitable reducing agents.

Coupling Reaction: The final step involves coupling the two intermediates with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups or aromatic rings, resulting in the formation of amines or reduced aromatic systems.

Substitution: The aromatic rings and piperazine moiety can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines or reduced aromatic compounds.

Substitution: Halogenated or functionalized aromatic compounds.

Scientific Research Applications

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

Table 1: Key Structural Comparisons

Key Observations:

- Piperazine vs. Pyrimidine Cores : The target compound’s piperazine core (a six-membered diamine ring) contrasts with pyrimidine or pyrazolo-pyrimidine cores in analogues (e.g., ). Piperazine derivatives often exhibit enhanced solubility and conformational flexibility compared to rigid pyrimidine-based structures .

- The 2,4,6-trimethylbenzenesulfonamide group offers steric bulk and lipophilicity, which may enhance membrane permeability relative to smaller sulfonamide derivatives (e.g., acetamide in 9a–9f) .

- Heterocyclic Additions : The pyridin-3-yl group in the target compound is shared with analogues in and , suggesting a common strategy to improve binding affinity via π-π stacking or hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

- ’s compound (MP ~187°C) suggests similar thermal stability for bulky sulfonamides .

- Solubility : The methoxy group may enhance aqueous solubility relative to halogenated or trifluoromethylated analogues (e.g., 9b, 9g) .

- Metabolic Stability : Electron-donating methoxy groups are less prone to oxidative metabolism than electron-withdrawing substituents (e.g., trifluoromethyl in 9a) .

Biological Activity

The compound N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound has a unique structure characterized by the following components:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Pyridine moiety : A six-membered aromatic ring containing one nitrogen atom.

- Sulfonamide group : A functional group characterized by the presence of a sulfonyl (SO₂) attached to an amine.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H26N4O2S |

| Molecular Weight | 394.51 g/mol |

| LogP | 2.098 |

| Density | 1.166 g/cm³ |

| Boiling Point | 499.3 °C at 760 mmHg |

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes:

- Adrenoceptor Antagonism : The compound demonstrates activity as an antagonist at alpha-adrenoceptors, which are involved in regulating vascular tone and blood pressure. This mechanism suggests potential applications in treating conditions like benign prostatic hyperplasia (BPH) and hypertension .

- Inhibition of Enzymatic Activity : Preliminary studies indicate that derivatives of piperazine compounds can inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can lead to potential applications in managing diabetes .

- Neurotransmitter Modulation : The compound's structure suggests it may interact with neurotransmitter transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT), potentially affecting mood and anxiety disorders .

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

- Management of BPH : As an antagonist of alpha-adrenoceptors, it may alleviate symptoms associated with BPH by relaxing smooth muscles in the prostate and bladder neck .

- Diabetes Management : By inhibiting α-glucosidase, it could play a role in controlling blood sugar levels, making it a candidate for diabetes treatment .

- Psychiatric Disorders : Its potential effects on neurotransmitter systems could lead to applications in treating depression and anxiety disorders .

In Vitro Studies

Research has shown that derivatives of the piperazine class exhibit varying degrees of biological activity:

- A study evaluated the antimicrobial properties of piperazine derivatives against various bacterial strains. Results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities and interactions with target proteins. These studies have revealed that certain modifications to the piperazine structure enhance binding to α-glucosidase, indicating a pathway for optimizing drug design for diabetes treatment .

Clinical Relevance

Clinical studies focusing on similar piperazine derivatives have shown promising results in managing hypertension and BPH symptoms, suggesting that this compound may follow suit in future clinical evaluations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.